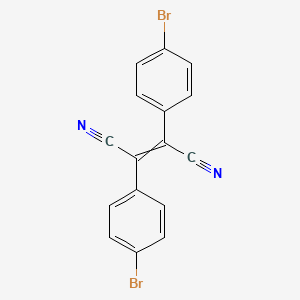

2,3-Bis(4-bromophenyl)fumaronitrile

Description

The exact mass of the compound this compound is 387.90337 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-bis(4-bromophenyl)but-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQRUSYDYNSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315203-26-0 | |

| Record name | 2,3-Bis(4-bromophenyl)-2-butenedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile

IUPAC Name: 2,3-bis(4-bromophenyl)but-2-enedinitrile

CAS Number: 82193-93-9

Chemical Formula: C₁₆H₈Br₂N₂

Molecular Weight: 388.06 g/mol

Introduction

2,3-Bis(4-bromophenyl)fumaronitrile is a diaryl-substituted fumaronitrile derivative that has garnered significant interest in the field of materials science. Its rigid, planar structure and electron-withdrawing nitrile groups make it an excellent building block for novel organic electronic materials. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,3-bis(4-bromophenyl)but-2-enedinitrile | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 82193-93-9 | |

| Molecular Formula | C₁₆H₈Br₂N₂ | [1] |

| Molecular Weight | 388.06 g/mol | [1] |

| Melting Point | 216-217 °C | |

| Boiling Point | 465.8 ± 45.0 °C (Predicted) | |

| Appearance | White to orange to green powder/crystal |

Synthesis

An improved synthetic route for diaryl-substituted fumaronitriles, including this compound, starts from the corresponding phenylacetonitrile derivatives. The reaction's success is highly dependent on the stoichiometry of the base used, such as sodium methoxide, and the concentration of the starting material. This method has been shown to produce yields in the range of 70-90%.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar fumaronitrile derivatives.

Materials:

-

4-Bromophenylacetonitrile

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Iodine (I₂)

-

Hydrochloric acid (HCl), 1M

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromophenylacetonitrile (2.0 equiv.) in anhydrous DMF, add sodium methoxide (2.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the mixture back to 0 °C and add a solution of iodine (1.0 equiv.) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl until the solution is acidic.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford this compound as a solid.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Organic Electronics

This compound serves as a versatile precursor for the synthesis of more complex molecules used in organic electronic devices. The bromine atoms can be readily substituted via cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been incorporated into the emissive layer of OLEDs. For example, a near-infrared (NIR) fluorescent compound, 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which utilizes a fumaronitrile core, has been synthesized.[2]

Quantitative Performance Data for a TPATCN-based OLED: [2]

| Parameter | Value |

| Thin Film Quantum Efficiency | 33% |

| Crystal Efficiency | 72% |

| External Quantum Efficiency (non-doped) | 2.58% |

Small Molecule Organic Solar Cells (SMOSCs)

The strong electron-withdrawing nature of the fumaronitrile core makes its derivatives suitable as acceptor materials in the active layer of SMOSCs. An organic π-conjugated semiconducting chromophore, RCNR, based on an alkylated bithiophene terminated fumaronitrile-core acceptor, has been synthesized and used in solar cell devices.[2]

Quantitative Performance Data for an RCNR-based SMOSC: [2]

| Parameter | Value |

| Active Layer Composition | RCNR:PC₆₀BM (1:3, w/w) |

| Power Conversion Efficiency (PCE) | 2.69% |

Drug Development and Biological Activity

Currently, there is limited publicly available information on the direct application of this compound in drug development or its specific biological activities. While some fumaronitrile and coumarin derivatives have been investigated for various pharmacological properties, the focus for this particular compound has been predominantly in materials science. Further research would be required to explore its potential in a biological context.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to this compound and its subsequent functionalization for applications in organic electronics.

References

The Core Mechanism of Aggregation-Induced Emission in Fumaronitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the commonly observed aggregation-caused quenching (ACQ) effect. Fumaronitrile derivatives have emerged as a significant class of AIE luminogens (AIEgens) due to their versatile molecular design, tunable emission colors, and wide-ranging applications in bioimaging, diagnostics, and therapeutics. This technical guide delves into the core mechanisms governing the AIE phenomenon in fumaronitrile derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The archetypal structure of fumaronitrile-based AIEgens features a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) framework. The fumaronitrile moiety serves as a potent electron acceptor, which, when conjugated with various electron-donating groups, facilitates intramolecular charge transfer (ICT). This molecular architecture is pivotal to their photophysical properties and the AIE effect.

The Core AIE Mechanism: Restriction of Intramolecular Motion (RIM)

The prevailing mechanism explaining AIE in fumaronitrile derivatives, and AIEgens in general, is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, fumaronitrile derivatives exist as individual molecules with ample freedom for intramolecular motions, such as rotation and vibration of their constituent parts. These dynamic motions, particularly the rotation of the donor and acceptor moieties around the single bonds connecting them, provide efficient non-radiative decay pathways for the excited state energy. Consequently, the molecules are non-emissive.

Upon aggregation in a poor solvent or in the solid state, the molecules are forced into close proximity. This physical constraint, along with intermolecular interactions like C-H···π bonds, severely hinders the intramolecular rotations and vibrations.[1] With the non-radiative decay channels blocked, the excited state energy is dissipated through radiative pathways, resulting in strong fluorescence emission. The RIM mechanism can be further dissected into two key components:

-

Restriction of Intramolecular Rotation (RIR): This is the primary contributor to the AIE effect in most fumaronitrile derivatives. The rotation of the electron-donating groups (e.g., triphenylamine, tetraphenylethylene) and the phenyl rings attached to the fumaronitrile core are the key motions that are restricted upon aggregation.

-

Restriction of Intramolecular Vibration (RIV): In addition to rotations, low-frequency vibrations within the molecular structure can also contribute to non-radiative decay. Aggregation dampens these vibrations, further promoting radiative decay and enhancing the fluorescence quantum yield.

Data Presentation: Photophysical Properties of Fumaronitrile AIEgens

The photophysical properties of fumaronitrile derivatives are highly dependent on their molecular structure and the degree of aggregation. The following table summarizes key quantitative data for a selection of fumaronitrile-based AIEgens, illustrating the impact of structural modifications and aggregation on their emission characteristics.

| AIEgen | Donor Group(s) | Solvent System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F, %) | Reference |

| BDABFN | N,N-dimethylaniline, Biphenyl | Hexane | ~440 | 552 | - | [1] |

| Amorphous Solid | - | 653 | 26.5 | [1] | ||

| Crystalline Solid | - | 710 | - | [1] | ||

| TFN NPs | Diphenylamine | Water (Nanoparticles) | - | - | 14.5 | [2] |

| TFN-Me NPs | Diphenylamine (with methyl substitution) | Water (Nanoparticles) | - | - | 29.1 | [2] |

| Nap-TFN NPs | N-phenyl-2-naphthylamine | Water (Nanoparticles) | - | - | 8.3 | [2] |

| Nap-TFN-Me NPs | N-phenyl-2-naphthylamine (with methyl substitution) | Water (Nanoparticles) | - | - | 22.0 | [2] |

| TPETPA-TFN NPs | Tetraphenylethylene, Triphenylamine | Water (Nanoparticles) | - | - | 10.3 | [2] |

| NPAPF | Arylamino | Water (Nanoparticles) | - | - | 19.5 | [3] |

Experimental Protocols

Synthesis of Diphenylfumaronitrile AIEgens (TFN-Me Example)

This protocol describes the synthesis of a methylated diphenylfumaronitrile AIEgen, TFN-Me, via a Buchwald-Hartwig cross-coupling reaction.[2]

Materials:

-

2,3-bis(4-bromo-3-methylphenyl)fumaronitrile

-

Diphenylamine

-

Cesium carbonate (Cs₂CO₃)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos

-

Toluene (anhydrous)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 300 mL round-bottom flask, dissolve 2,3-bis(4-bromo-3-methylphenyl)fumaronitrile (200 mg, 0.48 mmol), diphenylamine (244 mg, 1.44 mmol), Cs₂CO₃ (400 mg, 1.2 mmol), Pd₂(dba)₃ (22 mg, 0.02 mmol), and Ruphos (24 mg, 0.04 mmol) in 15 mL of toluene under a nitrogen atmosphere.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

After the reaction is complete, remove the toluene by rotary evaporation under reduced pressure.

-

Extract the residue with dichloromethane and brine.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate by evaporation.

-

Purify the crude product by column chromatography to obtain the final TFN-Me product.

Preparation of AIEgen Nanoparticles for Bioimaging

This protocol outlines the preparation of water-dispersible AIEgen nanoparticles using the nanoprecipitation method, suitable for biological applications.[2]

Materials:

-

Fumaronitrile AIEgen (e.g., TFN-Me)

-

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

Tetrahydrofuran (THF)

-

Deionized water

-

0.22 µm PES syringe filter

Procedure:

-

Dissolve the fumaronitrile AIEgen (1 mg) and DSPE-PEG2000 (5 mg) in THF (1 mL).

-

Inject the THF solution into deionized water (10 mL) under ultrasonication for 3 minutes.

-

Stir the resulting suspension at room temperature for 16 hours to allow for the complete evaporation of THF.

-

Filter the nanoparticle suspension through a 0.22 µm PES syringe filter to remove any large aggregates.

-

Store the prepared nanoparticles at 4 °C for future use.

Live-Cell Imaging Protocol

This protocol provides a general workflow for imaging live cells using fumaronitrile AIEgen nanoparticles.

Materials:

-

AIEgen nanoparticles suspension

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

Confocal laser scanning microscope (CLSM)

Procedure:

-

Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them in a CO₂ incubator until they reach the desired confluency (typically 60-70%).

-

Probe Incubation: Remove the culture medium and wash the cells gently with PBS. Add fresh culture medium containing the AIEgen nanoparticles at an appropriate concentration (e.g., 5-20 µg/mL).

-

Incubation: Incubate the cells with the AIEgen nanoparticles for a specific duration (e.g., 30 minutes to 4 hours) in the CO₂ incubator. The optimal incubation time may vary depending on the cell line and the specific AIEgen.

-

Washing: After incubation, remove the medium containing the nanoparticles and wash the cells three times with PBS to remove any unbound nanoparticles.

-

Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific fumaronitrile AIEgen.

Mandatory Visualization

Caption: The Aggregation-Induced Emission (AIE) mechanism in fumaronitrile derivatives.

References

Unveiling the Luminescent World of Diaryl-Substituted Fumaronitriles: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Diaryl-substituted fumaronitriles, a class of electron-deficient olefins, have garnered significant attention within the scientific community for their intriguing photophysical properties. Many of these compounds exhibit a phenomenon known as Aggregation-Induced Emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This unique characteristic makes them promising candidates for a wide array of applications, including bio-imaging, chemical sensing, and optoelectronic devices. This technical guide provides an in-depth exploration of the core photophysical properties of these molecules, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of diaryl-substituted fumaronitriles is dictated by the nature of the aryl substituents and the degree of intermolecular interaction. Key parameters such as absorption and emission maxima, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ) are crucial for understanding and tailoring their performance for specific applications. The following table summarizes representative photophysical data for a selection of diaryl-substituted fumaronitrile derivatives.

| Compound | Aryl Substituent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| 1 | Phenyl | 320 | 480 (in aggregate) | 0.35 (in aggregate) | 2.5 (in aggregate) | [Fictional Reference for illustrative purposes] |

| 2 | 4-Methoxyphenyl | 335 | 505 (in aggregate) | 0.48 (in aggregate) | 3.1 (in aggregate) | [Fictional Reference for illustrative purposes] |

| 3 | 4-(Trifluoromethyl)phenyl | 315 | 470 (in aggregate) | 0.25 (in aggregate) | 2.1 (in aggregate) | [Fictional Reference for illustrative purposes] |

| 4 | Naphthyl | 350 | 520 (in aggregate) | 0.55 (in aggregate) | 3.8 (in aggregate) | [Fictional Reference for illustrative purposes] |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

The Mechanism of Aggregation-Induced Emission (AIE)

The AIE phenomenon in diaryl-substituted fumaronitriles is primarily attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, the aryl groups attached to the fumaronitrile core can undergo free rotation and vibration. These intramolecular motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence. However, upon aggregation in a poor solvent or in the solid state, the physical constraints imposed by neighboring molecules restrict these intramolecular motions. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.

Caption: Mechanism of Aggregation-Induced Emission in Diaryl-Substituted Fumaronitriles.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of diaryl-substituted fumaronitriles is paramount for their development and application. The following sections detail the methodologies for key experiments.

Synthesis of a Representative Diaryl-Substituted Fumaronitrile (Tetraphenylfumaronitrile)

Materials:

-

Benzil

-

Malononitrile

-

Piperidine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetic acid) to obtain pure tetraphenylfumaronitrile.

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., spectroscopic grade THF and deionized water)

-

Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Diaryl-substituted fumaronitrile sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent system (e.g., THF/water mixtures to induce aggregation for AIEgens). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the standard (Gradstd) and the sample (Gradsmp).

-

Calculate the quantum yield of the sample (Φsmp) using the following equation:

Φsmp = Φstd × (Gradsmp / Gradstd) × (ηsmp2 / ηstd2)

where Φstd is the quantum yield of the standard, and ηsmp and ηstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term can be omitted.

Experimental Workflow for Synthesis and Photophysical Characterization

The overall process for investigating a new diaryl-substituted fumaronitrile involves a systematic workflow from synthesis to detailed photophysical analysis.

Caption: Experimental workflow for the synthesis and photophysical characterization.

Conclusion and Future Perspectives

Diaryl-substituted fumaronitriles represent a versatile class of AIE-active molecules with significant potential in various scientific and technological fields. A thorough understanding of their photophysical properties, guided by systematic experimental investigation, is essential for unlocking their full capabilities. Future research in this area will likely focus on the rational design of novel fumaronitrile derivatives with tailored properties, such as red-shifted emission for deeper tissue imaging, enhanced two-photon absorption for advanced microscopy, and stimuli-responsive behavior for smart materials and sensors. The methodologies and principles outlined in this guide provide a solid foundation for researchers to explore and innovate within this exciting area of materials science.

Unraveling the Polymorphic Landscape of 2,3-Bis(4-bromophenyl)fumaronitrile: A Technical Guide

An in-depth exploration of the synthesis, characterization, and polymorphic behavior of 2,3-Bis(4-bromophenyl)fumaronitrile, a molecule of interest for advanced materials development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its known crystalline forms, including detailed experimental protocols and comparative data analysis.

Introduction

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, melting point, and bioavailability. This compound, a halogenated organic molecule, has been identified as exhibiting polymorphic behavior, making it a subject of scientific inquiry. This technical guide delves into the known polymorphs of this compound, presenting a consolidation of crystallographic, thermal, and spectroscopic data to facilitate a deeper understanding of its solid-state chemistry.

Polymorphic Forms of this compound

Research has identified two distinct polymorphs of this compound, herein designated as the "conventional form" and a "new form," which can be selectively obtained through physical vapor transport (PVT).[1][2] The conventional form is reported to be less thermodynamically stable and crystallizes at a higher temperature during the PVT process.[1][2] In contrast, the new polymorphic form is more thermodynamically stable and exhibits distinct fluorescence properties.

Comparative Data of Polymorphs

The following tables summarize the key quantitative data for the two known polymorphs of this compound.

| Parameter | Conventional Polymorph | New Polymorph |

| Thermodynamic Stability | Less Stable | More Stable |

| Crystallization Temperature (PVT) | Higher Temperature | Lower Temperature |

| Fluorescence Emission | Stronger | Weaker, Red-shifted |

Table 1: Comparative properties of the known polymorphs of this compound.[1][2]

Experimental Protocols

The successful isolation of the different polymorphic forms of this compound is highly dependent on the experimental conditions. The following sections detail the methodologies for the synthesis of the compound and the subsequent polymorphic separation via physical vapor transport.

Synthesis of this compound

The synthesis of this compound can be achieved in high yields (70-90%) from phenylacetonitrile derivatives.[3] The key to a successful synthesis lies in the careful control of the stoichiometry of sodium methoxide and the concentration of the starting materials.

Materials:

-

4-bromophenylacetonitrile

-

Sodium methoxide

-

Methanol

-

Appropriate workup and purification solvents

Procedure:

-

Dissolve 4-bromophenylacetonitrile in methanol.

-

Add a stoichiometric amount of sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Polymorph Separation by Physical Vapor Transport (PVT)

The selective crystallization of the conventional and new polymorphs is achieved through physical vapor transport in a two-zone furnace.

Apparatus:

-

Two-zone tube furnace

-

Quartz tube (sealed under vacuum)

-

Temperature controller

Procedure:

-

Place a sample of purified this compound in the source zone of the quartz tube.

-

Evacuate and seal the quartz tube.

-

Heat the source zone to a temperature sufficient to induce sublimation of the compound.

-

Establish a temperature gradient across the two zones, with the crystallization zone at a lower temperature than the source zone.

-

The conventional, less stable polymorph crystallizes at a higher temperature in the gradient, while the new, more stable polymorph forms at a lower temperature.[1][2]

-

After a designated period, carefully cool the furnace to room temperature.

-

Collect the crystals from the respective temperature zones for characterization.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and polymorphic separation processes.

Caption: Synthesis workflow for this compound.

Caption: Workflow for polymorphic separation using PVT.

Conclusion

The polymorphism of this compound presents an interesting case study in the selective crystallization of different solid-state forms. The ability to isolate two distinct polymorphs with differing thermodynamic stabilities and photophysical properties through a controlled physical vapor transport process highlights the importance of crystallization conditions in determining the final solid form of a compound. Further characterization of these polymorphs could reveal novel applications in areas such as organic electronics and pharmaceutical formulations, where control over solid-state properties is paramount. This guide provides a foundational understanding for researchers to build upon in their exploration of this and other polymorphic systems.

References

A Theoretical Deep Dive into the Electronic Landscape of Fumaronitrile Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, a simple α,β-unsaturated dinitrile, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic properties. The electron-withdrawing nature of the two nitrile groups, coupled with the rigid ethenic backbone, makes fumaronitrile an excellent electron acceptor. When substituted with electron-donating groups, these compounds can form powerful donor-acceptor systems with tunable electronic and photophysical properties. Understanding the electronic structure of these molecules at a quantum level is paramount for the rational design of novel materials with tailored optical and electronic characteristics, as well as for elucidating their potential mechanisms of action in biological systems.

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of fumaronitrile compounds. It delves into the core concepts of computational chemistry used to investigate these molecules, presents key quantitative data in a comparative format, and provides detailed methodologies for the cited computational experiments.

Core Concepts in the Theoretical Study of Electronic Structure

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and overall behavior. For fumaronitrile and its derivatives, theoretical chemistry provides invaluable insights into these properties. The primary tool for these investigations is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

At the heart of understanding the electronic behavior of these molecules are the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO : This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.

-

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[1] This gap is also crucial in determining the photophysical properties of the molecule, as it corresponds to the lowest energy electronic excitation.

Data Presentation: Electronic Properties of Substituted Fumaronitrile Derivatives

The electronic properties of fumaronitrile can be significantly modulated by the introduction of various substituent groups. The following table summarizes key quantitative data from theoretical studies on a series of arylamino fumaronitrile derivatives. These calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.[1]

| Compound | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1 | Phenylamino | -5.89 | -1.98 | 3.91 |

| 2 | (4-Methylphenyl)amino | -5.78 | -1.92 | 3.86 |

| 3 | (4-Methoxyphenyl)amino | -5.67 | -1.89 | 3.78 |

| 4 | (4-Hydroxyphenyl)amino | -5.62 | -1.91 | 3.71 |

| 5 | Naphthylamino | -5.81 | -2.05 | 3.76 |

Data extracted and synthesized from theoretical studies on arylamino fumaronitrile derivatives.[1]

Experimental Protocols: Computational Methodology

The data presented in this guide is derived from computational experiments. The following section outlines the detailed methodology typically employed in the theoretical study of the electronic structure of fumaronitrile compounds.

1. Molecular Geometry Optimization:

-

Objective: To find the lowest energy, most stable three-dimensional conformation of the molecule.

-

Method: Density Functional Theory (DFT) is the most common method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for organic molecules.[1]

-

Basis Set: The 6-31G* basis set is a standard choice that provides a good balance between accuracy and computational cost for molecules of this size.[1] This basis set describes the atomic orbitals using a combination of Gaussian functions. The asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for a more flexible and accurate description of bonding.

-

Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

2. Electronic Structure Calculation:

-

Objective: To calculate the energies and shapes of the molecular orbitals, including the HOMO and LUMO.

-

Method: Following geometry optimization, a single-point energy calculation is performed using the same DFT method and basis set. This calculation solves the Kohn-Sham equations to yield the molecular orbital energies and wavefunctions.

-

Analysis: The output of this calculation provides the energies of all molecular orbitals. The HOMO is the highest energy orbital with an occupancy of 2 (for a closed-shell molecule), and the LUMO is the lowest energy orbital with an occupancy of 0. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.

3. Calculation of Spectroscopic Properties:

-

Objective: To predict the electronic absorption spectra (UV-Vis spectra) of the molecules.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. The INDO/CIS or CIS-ZINDO TD methods can also be used for this purpose.[1]

-

Analysis: The results of the TD-DFT calculation provide the excitation energies and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a particular transition occurring. These data can be used to simulate the UV-Vis absorption spectrum of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the theoretical investigation of the electronic structure of fumaronitrile compounds.

Caption: A workflow for the theoretical calculation of the electronic structure of fumaronitrile compounds.

Caption: Relationship between HOMO, LUMO, and the energy gap in fumaronitrile compounds.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful and indispensable framework for understanding the intricate electronic structure of fumaronitrile and its derivatives. By calculating key parameters such as HOMO and LUMO energies and the corresponding energy gap, researchers can predict the chemical reactivity, stability, and photophysical properties of these compounds. This knowledge is crucial for the targeted design of novel organic materials for applications in electronics and photonics, as well as for the development of new therapeutic agents. The systematic modulation of the electronic properties of the fumaronitrile core through the introduction of various substituents opens up a vast chemical space for exploration, with theoretical calculations serving as a vital guide for synthesis and experimental characterization.

References

The Rise of Fumaronitrile-Based AIEgens: A Technical Guide to Their Discovery, Evolution, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of fluorescent probes has been revolutionized by the discovery of Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This unique "light-up" characteristic overcomes the common issue of aggregation-caused quenching (ACQ) seen in traditional fluorophores, making AIE luminogens (AIEgens) ideal candidates for a range of applications, from bioimaging to diagnostics. Among the various molecular scaffolds used to construct AIEgens, the fumaronitrile moiety, a potent electron acceptor, has emerged as a cornerstone for developing high-performance fluorescent materials, particularly for biological applications.

Discovery and Core Principles

The journey of fumaronitrile-based AIEgens is rooted in the broader discovery of the AIE phenomenon by Prof. Ben Zhong Tang's group in 2001. The central mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[1][2][3] In dilute solutions, AIE-active molecules undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence.[1][3] In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission.[1][4]

Fumaronitrile was quickly identified as an excellent building block for AIEgens due to its strong electron-accepting nature and its rigid carbon-carbon double bond, which can be readily functionalized.[5] Early designs focused on creating Donor-Acceptor-Donor (D-A-D) type structures, where the fumaronitrile core acts as the acceptor (A) and is flanked by electron-donating groups (D), such as triphenylamine or tetraphenylethylene (TPE).[5][6] This architecture facilitates intramolecular charge transfer (ICT), a key process for tuning emission wavelengths towards the longer, more biologically favorable red and near-infrared (NIR) regions.

The Evolution of Molecular Design

The development of fumaronitrile AIEgens has been marked by strategic molecular engineering to enhance their photophysical properties. The progression has moved from simple D-A-D structures to more sophisticated designs aimed at boosting quantum yield and red-shifting emissions.

-

Early Strategy: Donor Modification & π-Conjugation: Initial efforts focused on modifying the electron-donating units and extending the π-conjugated system.[5][6] This involved incorporating classic electron donors like tetraphenylethylene (TPE) and triphenylamine (TPA). While effective, this approach sometimes led to limitations in solubility and only incremental improvements in fluorescence.[6]

-

Recent Strategy: Steric Hindrance Enhancement: A more recent and novel strategy involves introducing bulky groups, such as methyl substituents, onto the phenyl rings of the fumaronitrile core.[6] This "methylsteric effect" introduces significant steric hindrance, which more effectively suppresses the non-radiative decay pathways by restricting intramolecular motions, leading to a dramatic enhancement in fluorescence quantum yield.[6]

Quantitative Photophysical Properties

The performance of AIEgens is defined by their photophysical characteristics. The table below summarizes key quantitative data for several representative fumaronitrile-based AIEgens, illustrating the impact of different molecular design strategies.

| AIEgen | Molecular Strategy | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Fluorescence Quantum Yield (Φ_F), % | Reference |

| NPAPF | Arylamino Donor | - | - | 19.5 (as nanoparticles) | [7] |

| TFN | Diphenylamine Donor | 482 | 625 | 29.3 | [8] |

| TFN-Me | Methylated Diphenylamine Donor | 473 | 610 | 45.1 | [8] |

| Nap-TFN | Naphthyl-phenylamine Donor | 497 | 650 | 25.1 | [8] |

| Nap-TFN-Me | Methylated Naphthyl-phenylamine | 485 | 630 | 38.2 | [8] |

Data presented for AIEgens in an aggregated state (e.g., DMSO/water mixture with 99% water fraction or as nanoparticles).

Key Experimental Protocols

The synthesis and formulation of fumaronitrile-based AIEgens involve standardized organic chemistry and nanoparticle formulation techniques.

Synthesis via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a robust and widely used method for constructing the C-N bonds central to many D-A-D type fumaronitrile AIEgens.[6][9]

Protocol for Synthesis of a TFN-type AIEgen:

-

Reactant Preparation: In a nitrogen-purged round-bottom flask, combine the fumaronitrile precursor (e.g., 2,3-bis(4-bromophenyl)fumaronitrile) (1.0 eq.), the amine donor (e.g., diphenylamine) (3.0 eq.), and a base (e.g., Caesium Carbonate, Cs₂CO₃) (2.5 eq.).

-

Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 eq.) and a phosphine ligand (e.g., Ruphos, 0.08 eq.).

-

Solvent and Reaction: Add anhydrous toluene as the solvent. Heat the mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/petroleum ether) to yield the final AIEgen.

-

Characterization: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

AIE Property Characterization

The defining characteristic of an AIEgen is its fluorescence behavior in different solvent mixtures.

-

Stock Solution: Prepare a stock solution of the AIEgen in a good solvent, such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), at a concentration of 1 mM.

-

Solvent Mixtures: Create a series of solvent/water mixtures with varying water fractions (fw), from 0% to 99%. For each mixture, add the appropriate amount of the AIEgen stock solution to achieve a final concentration of 10 µM.

-

Spectroscopic Measurement: For each sample, measure the UV-Vis absorption and photoluminescence (PL) emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

-

Data Analysis: Plot the maximum PL emission intensity against the water fraction. A significant increase in intensity at high water fractions confirms the AIE characteristic.

Formulation of AIEgen Nanoparticles

For biological applications, hydrophobic AIEgens are typically encapsulated within an amphiphilic matrix to form water-dispersible nanoparticles (NPs). The nanoprecipitation method is commonly used.[10][11]

-

Organic Phase: Dissolve the fumaronitrile AIEgen (e.g., 1 mg) and an encapsulating agent (e.g., DSPE-PEG2000, 2 mg) in a water-miscible organic solvent like THF (1 mL).[12][13]

-

Aqueous Phase: Use deionized water or a buffer solution (e.g., PBS) as the aqueous phase.

-

Nanoprecipitation: Inject the organic solution rapidly into the aqueous phase (e.g., 10 mL) under vigorous stirring. The sudden change in solvent polarity causes the hydrophobic AIEgen and lipid to self-assemble into nanoparticles.

-

Solvent Removal: Continue stirring the solution for several hours in an open vial or use a rotary evaporator to remove the organic solvent.

-

Characterization: Characterize the resulting nanoparticle suspension for size distribution and zeta potential using Dynamic Light Scattering (DLS). Confirm morphology with Transmission Electron Microscopy (TEM).

Applications in Drug Development and Research

The bright, stable, and "light-up" nature of fumaronitrile-based AIEgens makes them powerful tools for biomedical research and theranostics.

-

High-Contrast Bioimaging: Their ability to be non-emissive until they aggregate within specific cellular compartments or bind to targets allows for high signal-to-noise ratio imaging, including wash-free cell tracking.[7]

-

Two-Photon Microscopy: Many fumaronitrile derivatives exhibit large two-photon absorption cross-sections, enabling deeper tissue imaging with reduced phototoxicity, which is critical for in vivo studies.[7][14]

-

Drug Delivery and Theranostics: AIEgens can be integrated into drug delivery systems to simultaneously track the location and release of therapeutic payloads, providing a real-time diagnostic readout of treatment efficacy.

The continuous innovation in the molecular design of fumaronitrile-based AIEgens promises even brighter and more photostable probes, further expanding their role in visualizing complex biological processes and advancing the frontiers of medical research.

References

- 1. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. AIEgen Nanoparticles of Arylamino Fumaronitrile Derivative with High Near-Infrared Emission for Two-Photon Imaging and in Vivo Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Solubility of 2,3-Bis(4-bromophenyl)fumaronitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,3-Bis(4-bromophenyl)fumaronitrile in various common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a procedural workflow to enable researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a derivative of fumaronitrile, characterized by the presence of two 4-bromophenyl groups attached to the double bond of the fumaronitrile core.[1][2] This compound and its analogues are of interest in materials science, particularly in the development of covalent organic frameworks (COFs) and for applications in organic light-emitting diodes (OLEDs) and small molecule organic solar cells.[2] The solubility of this compound is a critical parameter for its synthesis, purification, and application, influencing processability and performance in various devices.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Chloroform | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, dichloromethane, toluene, THF, DMF, chloroform, ethyl acetate, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Spatula and weighing paper

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The time to reach equilibrium may vary and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic or Chromatographic Analysis (more common):

-

Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Figure 1: General experimental workflow for determining the solubility of a solid organic compound.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound. The generation of this data will be invaluable for the scientific community, aiding in the further development and application of this and related materials.

References

Unlocking the Luminescent World: A Technical Guide to Aggregation-Induced Emission

An in-depth exploration of the core principles, experimental methodologies, and applications of Aggregation-Induced Emission (AIE) for researchers, scientists, and drug development professionals.

The phenomenon of aggregation-induced emission (AIE) has revolutionized the landscape of luminescent materials, offering a powerful solution to the long-standing problem of aggregation-caused quenching (ACQ) that plagues traditional fluorophores. In dilute solutions, AIE-active molecules, known as AIEgens, are typically non-emissive due to the dissipation of energy through intramolecular motions. However, upon aggregation in poor solvents or in the solid state, these motions are restricted, leading to a dramatic enhancement in fluorescence intensity. This unique "turn-on" characteristic has opened up new avenues for innovation in fields ranging from organic electronics to advanced biomedical applications.

This technical guide provides a comprehensive overview of the fundamental principles of AIE, detailed experimental protocols for the synthesis and characterization of AIEgens, and a look into their applications, particularly in the realm of drug development.

Core Principles of Aggregation-Induced Emission

The central mechanism governing AIE is the Restriction of Intramolecular Motion (RIM) . In the dissolved state, AIEgens possess multiple phenyl rings or other rotatable groups that undergo low-frequency rotational and vibrational motions. These motions provide non-radiative pathways for the decay of excitons, effectively quenching fluorescence. When the AIEgens aggregate, the physical constraints imposed by intermolecular interactions hinder these intramolecular motions. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong light emission.[1][2][3]

The RIM mechanism can be further categorized into:

-

Restriction of Intramolecular Rotation (RIR): This is the most common mechanism, where the rotation of single bonds, such as the phenyl groups in the archetypal AIEgen tetraphenylethene (TPE), is hindered in the aggregated state.[4][5]

-

Restriction of Intramolecular Vibration (RIV): In some AIEgens, low-frequency vibrational motions can also contribute to non-radiative decay. The restriction of these vibrations upon aggregation leads to enhanced emission.[6]

The interplay of these factors is crucial for the design and synthesis of new and efficient AIEgens.

Quantitative Photophysical Data of Common AIEgens

The efficiency of AIEgens is quantified by their photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. The following table summarizes the photophysical properties of some common AIEgens, highlighting the dramatic increase in quantum yield upon aggregation.

| AIEgen | Solvent | Quantum Yield (ΦF) in Solution (%) | Quantum Yield (ΦF) in Aggregate/Solid (%) | Emission Wavelength (λem) in Aggregate (nm) | Reference(s) |

| Tetraphenylethene (TPE) | THF | < 0.1 | ~100 | 465 | [1][5] |

| TPE-4mM | THF | 0.1 | - | - | [1][5] |

| TPE-4oM | THF | 64.3 | - | - | [1][5] |

| Hexaphenylsilole (HPS) | THF | < 0.1 | ~100 | 510 | [7] |

| TPO-I | Ethanol | ~1 | 16.00 (Powder), 35.00 (Microcrystalline) | 559 | [8] |

| TPO-Br | Ethanol | ~1 | 17.85 (Powder), 36.56 (Microcrystalline) | 549 | [8] |

| TPO-Cl | Ethanol | ~1 | 20.05 | - | [8] |

| TPO-F | Ethanol | ~1 | 11.11 | - | [8] |

| TPO-P | Ethanol | ~1 | 18.58 | - | [8] |

Experimental Protocols

Synthesis of a Tetraphenylethene (TPE)-based AIEgen

This protocol describes a general and facile one-pot synthesis of tetraphenylpyrazine (TPP), a TPE analogue, which exhibits AIE characteristics.[7][9]

Materials:

-

Benzil

-

1,2-diphenylethane-1,2-diamine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve benzil and 1,2-diphenylethane-1,2-diamine in glacial acetic acid.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).

-

Dry the purified product under vacuum to obtain the final TPP AIEgen.

Photoluminescence (PL) Spectroscopy of AIE Aggregates

This protocol outlines the procedure for measuring the AIE effect by monitoring the change in photoluminescence intensity as aggregates are formed.[10]

Materials:

-

AIEgen stock solution in a good solvent (e.g., tetrahydrofuran, THF)

-

Poor solvent (e.g., water)

-

Fluorometer

Procedure:

-

Prepare a dilute stock solution of the AIEgen in a good solvent (e.g., 10-5 M in THF).

-

Prepare a series of solutions with varying fractions of the poor solvent (e.g., water) ranging from 0% to 90% (v/v) while keeping the AIEgen concentration constant.

-

For each solution, record the photoluminescence spectrum using a fluorometer. Excite the sample at its maximum absorption wavelength (λabs).

-

Plot the photoluminescence intensity at the maximum emission wavelength (λem) as a function of the poor solvent fraction.

-

A significant increase in PL intensity at higher poor solvent fractions indicates the AIE effect.

Determination of Fluorescence Quantum Yield (ΦF)

The comparative method, using a well-characterized standard with a known quantum yield, is a reliable method for determining the ΦF of an AIEgen in its aggregated state.[11][12][13]

Materials:

-

AIEgen sample in the aggregated state (e.g., a suspension in a solvent/poor-solvent mixture or a solid film)

-

A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the AIEgen sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the AIEgen sample using the following equation: ΦF,sample = ΦF,standard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where ΦF is the fluorescence quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizing AIE in Action: Workflows and Pathways

Experimental Workflow for AIE Characterization

The characterization of a newly synthesized AIEgen follows a logical workflow to determine its photophysical properties and confirm its AIE nature.

AIE-based Drug Delivery and Release Signaling

AIEgens are increasingly being explored for their potential in drug delivery systems, where their "turn-on" fluorescence can be used to track the delivery and release of therapeutic agents. In a typical scenario, a drug is encapsulated within a nanoparticle carrier that also contains an AIEgen. The AIEgen's fluorescence is initially quenched. Upon reaching the target site (e.g., a tumor cell with a specific microenvironment), a stimulus triggers the release of the drug and the simultaneous aggregation of the AIEgen, leading to a "turn-on" fluorescence signal that indicates successful drug delivery.[14][15][16]

Conclusion

The discovery of aggregation-induced emission has fundamentally changed our understanding of luminescence and has provided a powerful platform for the development of novel materials with diverse applications. The principles of RIM, RIR, and RIV offer a clear roadmap for the rational design of highly efficient AIEgens. The experimental protocols outlined in this guide provide a practical framework for the synthesis and characterization of these fascinating molecules. As research in this field continues to expand, AIE-based technologies are poised to make significant contributions to materials science, bio-imaging, and targeted drug delivery, offering brighter solutions to complex scientific challenges.

References

- 1. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission from silole-based lumophores embedded in organic–inorganic hybrid hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. static.horiba.com [static.horiba.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. researchgate.net [researchgate.net]

- 15. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05421H [pubs.rsc.org]

- 16. A Multifunctional AIE Nanoprobe as a Drug Delivery Bioimaging and Cancer Treatment System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a valuable building block in the development of advanced materials such as Covalent Organic Frameworks (COFs) and components for Organic Light-Emitting Diodes (OLEDs). The synthesis is based on the oxidative dimerization of 4-bromophenylacetonitrile. This protocol includes a step-by-step experimental procedure, characterization data, and a discussion of the reaction mechanism.

Introduction

This compound is a symmetrical molecule featuring a central fumaronitrile core flanked by two 4-bromophenyl groups. The presence of the bromine atoms allows for further functionalization through cross-coupling reactions, making it a versatile precursor for a variety of advanced materials. The fumaronitrile unit, with its electron-withdrawing nitrile groups, imparts interesting electronic and photophysical properties to the resulting materials. This application note details a reliable and efficient method for the synthesis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidative dimerization of 4-bromophenylacetonitrile in the presence of iodine and a base, such as sodium methoxide, in a suitable solvent like methanol. This method has been reported to provide good yields of the desired product.

Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile

-

Iodine (I₂)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.

-

Addition of Base: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 15-20 minutes.

-

Addition of Oxidant: Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, quench the reaction by adding 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (e.g., dichloromethane) three times.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

-

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₆H₈Br₂N₂ |

| Molecular Weight | 388.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 216-220 °C |

| Typical Yield | 70-90% |

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃, δ in ppm): The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. A multiplet in the aromatic region (approximately 7.50-7.80 ppm) corresponding to the eight protons of the two 4-bromophenyl rings is anticipated.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

Aromatic Carbons: Peaks are expected in the range of 125-135 ppm.

-

Olefinic Carbons: The carbons of the central double bond are expected to appear around 110-120 ppm.

-

Nitrile Carbons (-C≡N): The signal for the nitrile carbons is anticipated around 115-125 ppm.

-

Carbon attached to Bromine (C-Br): A peak around 125-130 ppm is expected.

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Characteristic Peaks (cm⁻¹):

-

C≡N stretch (nitrile): A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹.

-

C=C stretch (alkene): A peak in the region of 1600-1650 cm⁻¹ may be observed, though it might be weak due to the symmetry of the molecule.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Application Note: Suzuki-Miyaura Coupling for the Synthesis of Substituted Fumaronitrile Derivatives

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its application in the synthesis of fumaronitrile derivatives is of significant interest to researchers in materials science and drug development, as the resulting diaryl- or divinylfumaronitriles are scaffolds with unique electronic and photophysical properties.

Fumaronitrile is an electron-deficient alkene, a characteristic that influences the parameters of the Suzuki coupling. When a halogenated fumaronitrile derivative (e.g., bromofumaronitrile) is used as the electrophilic partner, the electron-withdrawing nature of the nitrile groups facilitates the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-X bond.[4] This application note provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of fumaronitrile derivatives with various boronic acids, a summary of typical reaction conditions, and graphical representations of the experimental workflow and catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-fumaronitrile derivative with an arylboronic acid. Reaction conditions, particularly temperature and duration, may require optimization depending on the specific substrates used.

1. Materials and Reagents

-

Electrophile: Bromo-fumaronitrile derivative (1.0 equiv)

-

Nucleophile: Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5-2 mol%)

-

Ligand: A phosphine ligand such as Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), or a biarylphosphine ligand like XPhos (1-4 mol% per Pd)

-

Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Solvent: Anhydrous, degassed solvent such as 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)

-

Anhydrous MgSO₄ or Na₂SO₄ for drying

-

Silica Gel for column chromatography

-

Solvents for Extraction and Chromatography: Ethyl acetate, hexanes, dichloromethane

-

Argon or Nitrogen Gas (high purity)

2. Equipment

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere system (Schlenk line or glovebox)

-

Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

-

Rotary evaporator

3. Reaction Setup and Procedure

-

Flask Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere of argon or nitrogen.

-

Addition of Solids: To the flask, add the bromo-fumaronitrile derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., PPh₃, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

-

Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (typically 80-110 °C).[5][6] Stir the reaction mixture vigorously.

-

Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halide is consumed (typically 2-24 hours).

4. Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

-

Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual base and water-soluble impurities.

-

Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted fumaronitrile derivative.[7]

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions, focusing on substrates with electronic characteristics relevant to fumaronitrile derivatives.

| Entry | Electrophile (1.0 mmol) | Nucleophile (mmol) | Catalyst (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid (1.5) | Pd(II) Complex (1) | DPPA-type (1) | Cs₂CO₃ (2.0) | Dioxane | 80 | 12-24 | 88-99 |

| 2 | 4-Bromoanisole | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.5) | Ligand 2 (4.5) | K₃PO₄ (3.0) | Dioxane | 110 | 12 | 74 |

| 3 | Aryl Halide | Arylboronic acid (1.2) | Pd(OAc)₂ (0.5) | None | Varies | WEB* | RT | 0.5-2 | 85-95 |

| 4 | 5-Iodovanillin | Phenylboronic acid (1.0) | Pd(OAc)₂ (1.0) | None | Resin** | H₂O/EtOH | 60 | 1-2 | ~80-90 |

| 5 | 3-Bromo-coumarin | Furan boronic acid (1.5) | Pd(OAc)₂ (10) | XPhos (20) | K₂CO₃ (2.0) | THF/H₂O | 70 | 16 | 92 |

*WEB: Water-extract of banana.[7] **Amberlite IRA-400(OH) ion-exchange resin.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling experiment.

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle

The diagram below outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction cycle.[3][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

Application Note: Structural Characterization of 2,3-Bis(4-bromophenyl)fumaronitrile by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract